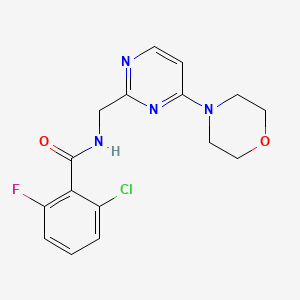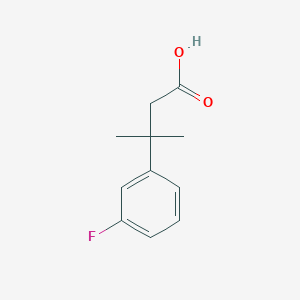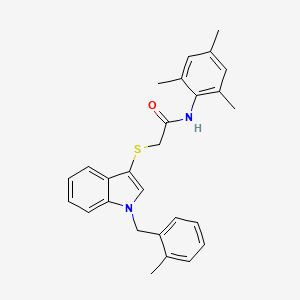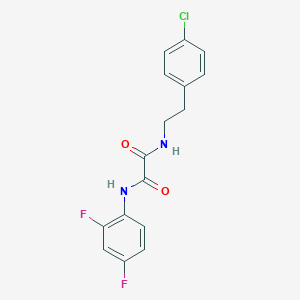
N1-(4-chlorophenethyl)-N2-(2,4-difluorophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N1-(4-chlorophenethyl)-N2-(2,4-difluorophenyl)oxalamide is a derivative of oxalamide with potential interest in various fields of chemistry and pharmacology. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to N1-(4-chlorophenethyl)-N2-(2,4-difluorophenyl)oxalamide.
Synthesis Analysis
The synthesis of related compounds involves the formation of amide bonds and the introduction of halogen substituents on aromatic rings. For instance, the synthesis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide involves the acylation of an aromatic amine with an acid chloride to form the amide linkage . Similar synthetic strategies could be employed for the synthesis of N1-(4-chlorophenethyl)-N2-(2,4-difluorophenyl)oxalamide, with the appropriate selection of starting materials and reaction conditions to ensure the formation of the oxalamide core and the introduction of the chloro and difluoro substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction, which provides precise information about the arrangement of atoms in the crystal lattice . For example, the dihedral angle between aromatic rings and the orientation of substituents can significantly influence the overall molecular conformation . These structural analyses are crucial for understanding the molecular geometry and potential intermolecular interactions of N1-(4-chlorophenethyl)-N2-(2,4-difluorophenyl)oxalamide.
Chemical Reactions Analysis
The chemical reactivity of compounds similar to N1-(4-chlorophenethyl)-N2-(2,4-difluorophenyl)oxalamide can be influenced by the presence of functional groups and substituents. The amide bond is typically stable under a variety of conditions, but the presence of halogens can make the aromatic rings more reactive towards nucleophilic substitution reactions. The papers do not provide specific reactions for the title compound, but the chemical behavior of the related structures suggests that N1-(4-chlorophenethyl)-N2-(2,4-difluorophenyl)oxalamide could participate in similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. The presence of halogen atoms can affect the compound's polarity, boiling and melting points, and solubility . Additionally, the ability to form hydrogen bonds, as observed in the crystal structures of related compounds, can influence the compound's solubility and melting point . Theoretical calculations, such as density functional theory (DFT), can provide further insights into the electronic properties, such as frontier molecular orbitals and molecular electrostatic potential, which are important for understanding the reactivity and interactions of the compound .
Scientific Research Applications
Novel Synthetic Approaches
A novel synthetic approach to oxalamides, including N1-(4-chlorophenethyl)-N2-(2,4-difluorophenyl)oxalamide, has been developed. This method involves the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via Meinwald rearrangement and a new rearrangement sequence. This process is operationally simple, high yielding, and provides a new pathway for synthesizing both anthranilic acid derivatives and oxalamides, showcasing the versatility and utility of N1-(4-chlorophenethyl)-N2-(2,4-difluorophenyl)oxalamide in organic synthesis and medicinal chemistry research (Mamedov et al., 2016).
Supramolecular Assembly and Interactions
Research into the cocrystallization of N,N′-diaryloxalamides has led to the discovery of molecular complexes characterized by X-ray crystallography. These studies reveal how non-planar oxalamide molecules assemble into polymeric tapes and flat trimers through hydrogen bonds and stacking interactions. This research highlights the potential of N1-(4-chlorophenethyl)-N2-(2,4-difluorophenyl)oxalamide in designing new supramolecular structures, which could be beneficial in materials science and nanotechnology (Piotrkowska et al., 2007).
Anticonvulsant Activity
A series of novel N1-substituted-N2,N2-diphenyl oxalamides were synthesized and screened for anticonvulsant activity, indicating potential medical applications of N1-(4-chlorophenethyl)-N2-(2,4-difluorophenyl)oxalamide. Some synthesized compounds showed more potent effects than standard drugs, suggesting the importance of oxalamides in developing new therapeutic agents (Nikalje et al., 2012).
Magnetic Properties and Coordination Chemistry
Studies on tetraphenylarsonium tetrachloro(oxalato)rhenate(IV) and related compounds have elucidated the coordination chemistry and magnetic properties of oxalamide-based complexes. This research contributes to the understanding of the electronic structures and magnetic behavior of mixed-metal complexes, potentially impacting materials science and magnetic resonance imaging (MRI) contrast agent development (Chiozzone et al., 1999).
Biodegradation and Environmental Science
Explorations into the biodegradation of chlorinated organic compounds have revealed the potential of microbes to transform hazardous materials into less harmful substances. Such studies suggest the relevance of N1-(4-chlorophenethyl)-N2-(2,4-difluorophenyl)oxalamide and related compounds in environmental science, particularly in the degradation and detoxification of pollutants (Katsivela et al., 1999).
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-difluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF2N2O2/c17-11-3-1-10(2-4-11)7-8-20-15(22)16(23)21-14-6-5-12(18)9-13(14)19/h1-6,9H,7-8H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQULEZVVCGBGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorophenethyl)-N2-(2,4-difluorophenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2523546.png)
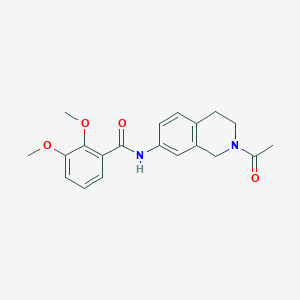
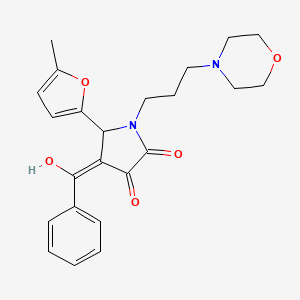

![3-[Methyl(pyridin-4-YL)amino]phenol](/img/structure/B2523556.png)
![2-Chloro-4-[4-(2,6-difluorobenzenesulfonyl)piperazine-1-carbonyl]quinoline](/img/structure/B2523557.png)
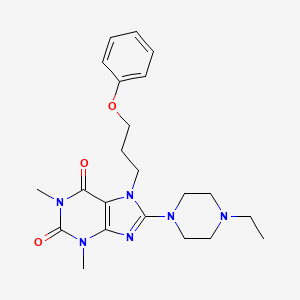
![(4-butoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2523559.png)
![N-benzyl-N-ethyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2523560.png)
![Methyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride](/img/structure/B2523561.png)
